![molecular formula C25H24N2O5 B610347 methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate CAS No. 1560894-05-4](/img/structure/B610347.png)
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Descripción general
Descripción
“Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate” is a compound with the molecular formula C25H24N2O5 . It has a molecular weight of 432.5 g/mol . The compound is also known by other names such as PYD-106 and CHEMBL3237281 .
Molecular Structure Analysis
The compound has a complex structure that includes an indole ring and a pyrrole ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C25H24N2O5/c1-14-18 (19-6-4-5-7-20 (19)26-14)12-13-27-22 (21 (15 (2)28)23 (29)24 (27)30)16-8-10-17 (11-9-16)25 (31)32-3/h4-11,22,26,29H,12-13H2,1-3H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 432.5 g/mol . It has a XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 432.16852187 g/mol . The topological polar surface area of the compound is 99.7 Ų .Aplicaciones Científicas De Investigación
Modulator of NMDA Receptors
PYD-106 is a positive allosteric modulator of NR2C subunit-containing NMDA receptors (NMDARs) . It enhances glutamate-induced maximal current responses in HEK293 cells expressing NR1/NR2C NMDA receptors . This property makes it a valuable tool in neuroscience research, particularly in studies investigating the role of NMDA receptors in neurological and psychiatric disorders.
Selectivity for NR2C Subunit-Containing NMDA Receptors
PYD-106 is selective for NR2C subunit-containing NMDA receptors over NRA-, NR2B-, and NR2D-subunit containing NMDA receptors . This selectivity could be useful in dissecting the roles of different NMDA receptor subtypes in physiological and pathological processes.
Direcciones Futuras
Indole derivatives, which this compound is a part of, have shown diverse pharmacological activities and have been the focus of many research studies . The rapid emergence of drug-resistant tuberculosis has led to the exploration of indole derivatives as potential anti-tubercular agents . Future research could focus on exploring the biological activities of this compound and its potential applications in drug development .
Mecanismo De Acción
Target of Action
PYD-106 is a positive allosteric modulator of NR2C subunit-containing NMDA receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
PYD-106 enhances the glutamate-induced maximal current responses in cells expressing NR1/NR2C NMDA receptors . It increases the opening frequency and open time of single channel currents activated by maximally effective concentrations of agonist . It only has modest effects on glutamate and glycine ec50 .
Biochemical Pathways
The primary biochemical pathway affected by PYD-106 is the glutamatergic signaling pathway . By modulating the activity of NMDARs, PYD-106 can influence the flow of calcium ions into the neuron, which can then affect various downstream signaling pathways involved in processes such as synaptic plasticity and memory function .
Pharmacokinetics
As a positive allosteric modulator, pyd-106 likely works by binding to a site on the nmdar that is distinct from the active site, thereby changing the receptor’s conformation and enhancing its response to glutamate .
Result of Action
The modulation of NMDAR activity by PYD-106 can lead to changes in neuronal excitability and synaptic plasticity. This can have various effects at the cellular level, potentially influencing processes such as learning and memory .
Propiedades
IUPAC Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGURQFZLMSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PYD-106 selectively binds to NMDA receptors containing the GluN2C subunit [, , ]. It acts as a positive allosteric modulator, meaning it enhances the receptor's response to the neurotransmitters glutamate and glycine []. This potentiation is achieved by increasing the frequency and duration of channel openings without significantly altering the binding affinity of glutamate or glycine []. PYD-106 shows a unique binding profile:
- Subunit Selectivity: It demonstrates remarkable selectivity for GluN2C-containing NMDA receptors and does not affect those containing GluN2A, GluN2B, or GluN2D subunits [].
- Stoichiometry Dependence: PYD-106 preferentially acts on diheteromeric GluN1/GluN2C receptors and its effects are diminished in triheteromeric receptors containing other GluN2 subunits [].
A: Research suggests that specific structural features of PYD-106 are crucial for its GluN2C selectivity and activity. Modifications to the pyrrolidinone core, the indole moiety, and the linker region have been shown to impact potency and selectivity [, ]. For example:
- Key Residues: Three GluN2C residues (Arg194, Ser470, Lys470) are critical for PYD-106's action. Mutations at these sites significantly reduce or eliminate its potentiating effects, suggesting their involvement in the binding pocket [].
- Exon 5 Influence: The presence of residues encoded by GluN1-exon 5 in the receptor complex attenuates PYD-106's effects, highlighting the importance of subunit composition for its activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





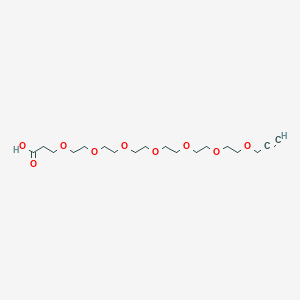


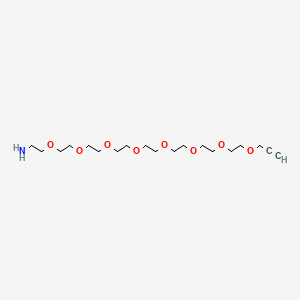
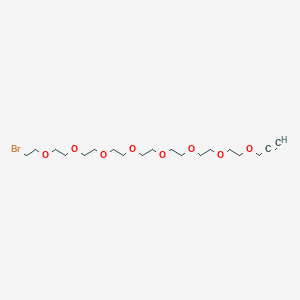

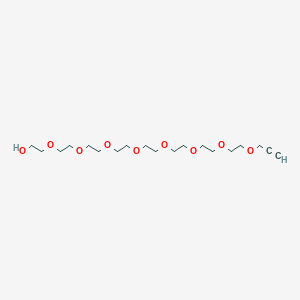



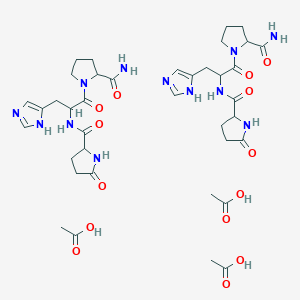
![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)